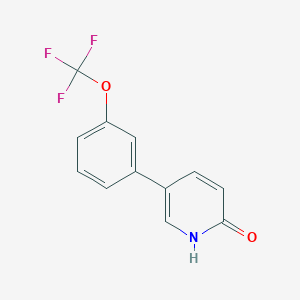

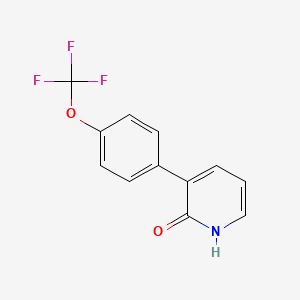

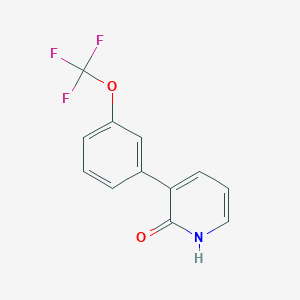

2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-5-(3-trifluoromethylphenyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

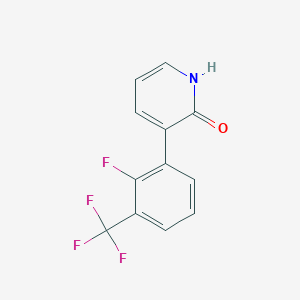

The synthesis of trifluoromethylpyridines, such as 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(3-trifluoromethylphenyl)pyridine consists of a pyridine ring with a hydroxyl group at the 2nd position and a 3-trifluoromethylphenyl group at the 5th position . The molecular formula is C12H8F3NO .Chemical Reactions Analysis

Trifluoromethylpyridines, including 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine, have been used as key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine include a molecular weight of 239.2 . The compound is a crystalline powder . More specific properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Visible-light-promoted S-trifluoromethylation of Thiophenols

This compound has been used in the visible-light-promoted S-trifluoromethylation of thiophenols . Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylation agent. In this research, it was used as a trifluoromethylation radical precursor. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Synthesis of Novel α-Trifluoroanisole Derivatives

The compound has been used in the synthesis of novel α-trifluoroanisole derivatives containing phenylpyridine moieties with herbicidal activity . A series of phenylpyridine moiety-containing α-trifluoroanisole derivatives were designed, synthesized, and identified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Electrochemical Synthesis of Polydithienylpyrroles

The compound has been used in the electrochemical synthesis of polydithienylpyrroles . Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized .

Safety and Hazards

2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine were not found in the available resources, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . This is due to their unique properties and wide-ranging potential applications in the agrochemical, pharmaceutical, and functional materials fields .

Mechanism of Action

Mode of Action

The exact mode of action of 5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one is currently unknown. It’s worth noting that compounds with similar structures have been found to exhibit a wide range of pharmacological activities .

Biochemical Pathways

It’s known that pyrimidine derivatives, which share some structural similarities with this compound, are involved in various biological and pharmaceutical activities .

Result of Action

Similar compounds have been found to exhibit anti-fibrotic activities .

properties

IUPAC Name |

5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(17)16-7-9/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPLPCWAULOQFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683141 |

Source

|

| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one | |

CAS RN |

1111109-82-0 |

Source

|

| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

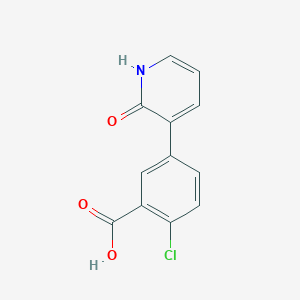

![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368426.png)

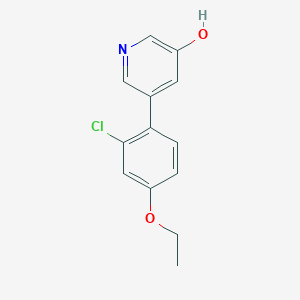

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368431.png)

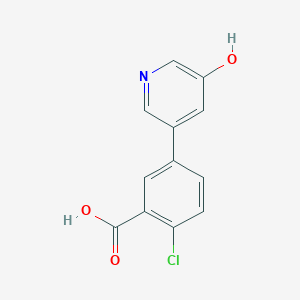

![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368440.png)

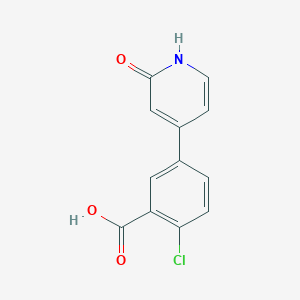

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368468.png)